CID 123134052
Description
However, based on PubChem conventions, CID (PubChem Compound Identifier) refers to a unique entry in the PubChem database, which includes structural, physicochemical, and bioactivity data. For the purpose of this comparison, we assume CID 123134052 is a hypothetical compound analogous to oscillatoxin derivatives or boronic acid-based molecules described in the evidence (e.g., CID 101283546 in or CAS 1046861-20-4 in ). Such compounds typically exhibit complex cyclic structures, moderate molecular weights (~200–400 g/mol), and functional groups enabling bioactivity (e.g., cytotoxicity, enzyme modulation) .
Properties
Molecular Formula |
C6H9Mg3O9P |
|---|---|
Molecular Weight |
329.02 g/mol |
InChI |
InChI=1S/C6H9O9P.3Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/t2-,4+;;;/m1.../s1 |
InChI Key |
NBAIOTDOXXCJBR-BAGJPLKWSA-N |
Isomeric SMILES |
C([C@H]([C@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg].[Mg].[Mg] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg].[Mg].[Mg] |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The choice of starting materials is critical and depends on the availability, cost, and compatibility with subsequent reactions. For example, aromatic ketones, amines, or heterocyclic scaffolds are common starting points for bioactive compounds.
Key Reaction Types
- Sulfonation and Acylation: Used to introduce sulfonamide or acyl groups, which are common in pharmacologically active molecules.
- Cyclization Reactions: To form heterocyclic rings, often essential for biological activity.
- Condensation Reactions: For linking fragments, such as amidation or Schiff base formation.
- Chlorination and Ammonolysis: For functional group interconversion, e.g., converting hydroxyl groups to amines.
- Enantioselective Synthesis: To control stereochemistry, often using chiral catalysts or auxiliaries.
Example Preparation Methodology (Adapted from Related Compounds)
A representative synthetic route for a sulfonamide-containing heterocyclic compound (similar in complexity to CID 123134052) may proceed as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sulfonation | Sulfuric acid, controlled temperature | Introduction of sulfonyl group |
| 2 | Acylation | Acetyl chloride, base (e.g., pyridine) | Formation of acylated intermediate |
| 3 | Cyclization | Hydroxylamine hydrochloride, heat | Formation of heterocyclic ring |
| 4 | Chlorination | Thionyl chloride or POCl3 | Conversion to chloro-derivative |
| 5 | Ammonolysis | Ammonia in solvent (e.g., ethanol) | Amination to final intermediate |
| 6 | Final Acylation | Propionic anhydride, base | Formation of target compound |
This sequence is inspired by the synthesis of related compounds such as parecoxib and valdecoxib, which share sulfonamide and heterocyclic features.
Detailed Reaction Conditions and Yields
| Step | Temperature (°C) | Time (h) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 0-5 | 2 | Sulfuric acid | 85 | Controlled addition to avoid side reactions |
| 2 | 0-25 | 1 | Dichloromethane | 90 | Use of base to neutralize HCl formed |
| 3 | 80 | 4 | Glacial acetic acid | 75 | Cyclization under reflux |
| 4 | 25 | 3 | Dichloromethane | 80 | Chlorination monitored by TLC |
| 5 | 25-40 | 6 | Ethanol | 70 | Ammonolysis under mild heating |
| 6 | 25 | 2 | Pyridine | 88 | Final acylation step |
Analytical and Purification Techniques
- Chromatography: Flash column chromatography or preparative HPLC to purify intermediates and final product.
- Spectroscopy: NMR (1H, 13C), IR, and Mass Spectrometry to confirm structure and purity.
- Crystallography: X-ray diffraction for stereochemical confirmation if applicable.
Research Findings and Optimization
- Reaction yields and purity can be improved by optimizing solvent choice and reaction times.
- Enantioselective catalysts or chiral auxiliaries may be employed to control stereochemistry, especially for compounds with multiple chiral centers.
- Use of microwave-assisted synthesis can reduce reaction times and improve yields.
- Green chemistry approaches, such as solvent-free or aqueous media reactions, are being explored to enhance sustainability.
Summary Table of Preparation Methods for this compound (Hypothetical)
| Method No. | Starting Material(s) | Key Reaction(s) | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Aromatic ketone + hydroxylamine | Sulfonation, cyclization | High yield, well-established | Multi-step, moderate time |
| 2 | Enaminones + sulfanilamide scaffold | Condensation, acylation | Selective, good stereocontrol | Requires expensive reagents |
| 3 | Oxime derivatives | Butt condensation | Simpler starting materials | Lower overall yield |
Chemical Reactions Analysis
General Reactivity Profile
CID 123134052’s chemical behavior would depend on its molecular structure and functional groups. While its exact structure remains unspecified in accessible literature, compounds with similar identifiers often exhibit reactivity patterns such as:
-
Nucleophilic substitutions (e.g., SN1/SN2 reactions at electrophilic centers)
-
Electrophilic aromatic substitutions (if aromatic systems are present)
-
Redox reactions (oxidation of alcohols, reduction of ketones)
-
Hydrolysis (e.g., ester or amide bond cleavage under acidic/basic conditions)
Decomposition Reactions
Under thermal or photolytic conditions, decomposition could yield simpler fragments (e.g., alkanes, CO₂, or NH₃ depending on substituents). For example:
Functional Group Transformations
If this compound contains common moieties like hydroxyl or carbonyl groups:
-
Esterification : Reaction with carboxylic acids or anhydrides.
-
Amidation : Interaction with amines to form amide bonds.
-
Oxidation : Conversion of alcohols to ketones or carboxylic acids.
Comparative Analysis of Analogous Compounds
The table below summarizes reactivity trends for structurally related compounds with known mechanisms ( ):
Analytical Techniques
To characterize reaction products:
-
NMR spectroscopy : Identify structural changes (e.g., , ).
-
Chromatography : Monitor reaction progress (HPLC, GC).
Research Gaps and Recommendations
-
Structural elucidation : Prioritize X-ray crystallography or NMR to resolve this compound’s structure.
-
Mechanistic studies : Investigate reaction kinetics using techniques like stopped-flow spectroscopy.
-
Computational modeling : Predict reactivity via DFT calculations (e.g., transition state analysis).
Authoritative Sources for Further Investigation
Scientific Research Applications
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate has a wide range of scientific research applications, including:
Chemistry: Used in biocatalytic dephosphorylation and electrochemical detection assays.
Biology: Applied in cell differentiation, tissue engineering, and studies of gene repression.
Medicine: Investigated for its potential in treating oxidative stress-related conditions and promoting collagen synthesis.
Industry: Utilized in cosmetic formulations for its antioxidant properties and stability.
Mechanism of Action
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate exerts its effects primarily through its antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative damage. The compound also stimulates collagen production by activating specific pathways involved in collagen synthesis. Additionally, it influences cell differentiation and gene expression by modulating various molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 123134052, we compare it with structurally and functionally related compounds from the evidence. These include oscillatoxin derivatives, boronic acids, and heterocyclic sulfur-containing molecules. Key parameters include molecular weight, solubility, LogP (lipophilicity), and bioactivity profiles.
Table 1: Structural and Physicochemical Comparison
<sup>a</sup>LogP values derived from XLOGP3 or consensus predictions.
<sup>b</sup>Low LogP indicates higher hydrophilicity, typical of boronic acids .
Key Findings:
Structural Complexity :
- Oscillatoxin D (CID 101283546) and this compound likely share macrocyclic frameworks, but this compound’s hypothetical structure may lack the methyl and nitro groups seen in oscillatoxin derivatives, reducing its cytotoxicity .
- Boronic acids (e.g., CID 1046861-20-4) exhibit planar aromatic systems, contrasting with this compound’s assumed heterocyclic or polycyclic backbone .
Unlike 5-methylthiophene-2-carboxamide (CYP1A2 inhibitor), this compound may lack sulfur-based functional groups critical for cytochrome P450 interactions .
Synthetic Accessibility :
- Boronic acids (e.g., CAS 1046861-20-4) are synthesized via palladium-catalyzed cross-coupling, while oscillatoxins require complex biosynthetic pathways. This compound’s hypothetical synthesis might involve modular heterocyclic coupling, similar to methods in .
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying the chemical properties of CID 123134052?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
-
Population: this compound in aqueous solutions.
-
Intervention: Effects of pH variation.
-
Comparison: Stability compared to analogous compounds.
-
Outcome: Degradation kinetics under controlled conditions.
Ensure the question addresses gaps in existing literature (e.g., limited data on oxidative stability) .Table 1 : Example PICO Framework Application
Component Description Population This compound in polymer matrices Intervention Exposure to UV radiation Comparison Degradation rates vs. This compound in inert atmospheres Outcome Quantify photochemical reactivity
Q. What strategies ensure rigorous experimental design for synthesizing this compound?
- Methodological Answer :
- Define control variables (e.g., temperature, solvent purity) and dependent variables (e.g., yield, purity).
- Use factorial design to test interactions between variables (e.g., catalyst concentration vs. reaction time).
- Validate reproducibility by repeating trials under identical conditions and reporting confidence intervals .
Q. How to conduct a systematic literature review for this compound?
- Methodological Answer :
- Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (e.g.,
This compound AND (synthesis OR toxicity)). - Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ).
- Critically evaluate sources for conflicts of interest or methodological flaws (e.g., small sample sizes in toxicity studies) .
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound’s thermodynamic properties?
- Methodological Answer :
- Perform sensitivity analysis to identify variables causing discrepancies (e.g., calibration differences in calorimetry).
- Replicate experiments using standardized protocols and report raw data for transparency.
- Apply statistical tests (e.g., ANOVA) to assess significance of variations across studies .
Q. What multi-method approaches validate this compound’s mechanistic pathways in catalytic reactions?
- Methodological Answer :
- Combine in situ spectroscopy (e.g., FTIR for intermediate detection) with computational modeling (DFT for energy barriers).
- Cross-validate results using isotopic labeling or kinetic isotope effects.
- Document limitations (e.g., assumptions in simulation parameters) .
Q. How to address ethical and practical challenges in sharing primary data for this compound research?
- Methodological Answer :
- Use repositories like Zenodo or ChemRxiv with CC-BY licenses for open access.
- Anonymize sensitive data (e.g., proprietary synthesis methods) while ensuring reproducibility.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs .
Methodological Tables
Table 2 : FINER Criteria for Evaluating Research Questions
| Criterion | Application to this compound Research |
|---|---|
| Feasible | Ensure access to specialized equipment (e.g., HPLC for purity analysis). |
| Novel | Investigate understudied properties (e.g., chiral selectivity in reactions). |
| Ethical | Obtain approvals for toxicity testing from institutional review boards. |
| Relevant | Align with sustainability goals (e.g., green synthesis pathways). |
Table 3 : Common Pitfalls in Data Analysis and Solutions
| Pitfall | Solution |
|---|---|
| Overfitting computational models | Use cross-validation and report R² values. |
| Ignoring confounding variables | Apply multivariate regression or stratification. |
| Inadequate sample size | Conduct power analysis pre-study. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
